REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[NH:10]1[CH:14]=[N:13][CH:12]=[N:11]1>>[N:10]1([CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[OH:9])[CH:14]=[N:13][CH:12]=[N:11]1
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
OCC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
was agitated at about 160° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After left
|
Type
|
TEMPERATURE
|
Details
|
for cooling
|
Type
|
CUSTOM
|
Details
|
was then recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
collected
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)CC1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |